molecular formula C8H15NO4S B2914150 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol CAS No. 53381-43-4

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol

Cat. No. B2914150
CAS RN: 53381-43-4
M. Wt: 221.27
InChI Key: HXFFTFHXFUEYPB-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol, also known as MTMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol is not fully understood, but it is thought to involve the inhibition of certain enzymes that are essential for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is overexpressed in many types of cancer and is involved in regulating cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol in lab experiments is its high potency and specificity. This compound has been shown to exhibit potent anti-cancer activity at low concentrations, making it a promising candidate for the development of new cancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical applications.

Future Directions

There are several potential future directions for research on 4-Morpholin-4-yl-1,1-dioxothiolan-3-ol. One area of interest is in the development of new cancer drugs that are based on the structure of this compound. Researchers are also exploring the potential applications of this compound in other areas of medicine, such as the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound (this compound) is a synthetic compound that has shown promise in scientific research for its potential applications in the treatment of cancer and other diseases. Its high potency and specificity make it a promising candidate for the development of new drugs, although further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

4-Morpholin-4-yl-1,1-dioxothiolan-3-ol can be synthesized through a multi-step process that involves the reaction of morpholine with 2-chloroacrylonitrile, followed by the reaction of the resulting intermediate with sodium hydride and carbon disulfide. The product is then purified through recrystallization to obtain this compound in a high yield and purity.

properties

IUPAC Name

4-morpholin-4-yl-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c10-8-6-14(11,12)5-7(8)9-1-3-13-4-2-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFFTFHXFUEYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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